Product packaging for 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene(Cat. No.:CAS No. 47823-88-1)

9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene

Cat. No.: B3182993
CAS No.: 47823-88-1
M. Wt: 532.6 g/mol
InChI Key: AUPIFOPXTAGGSW-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) Moieties in High-Performance Polymer Chemistry

The incorporation of fluorene groups into polymer backbones is a key strategy for developing high-performance materials. nih.gov The fluorene moiety is characterized by a rigid, bulky, and fused-ring structure which imparts a unique combination of desirable properties to the resulting polymers. nih.gov This specific molecular architecture, often referred to as a "cardo" or loop structure, is instrumental in enhancing thermal stability. nih.gov

One of the primary advantages of using fluorene-based monomers is the significant improvement in the thermal resistance of the derived polymers. nih.govresearchgate.net For instance, the inclusion of fluorenyl cardo groups has been shown to greatly improve the heat resistance of polyimides. researchgate.net Beyond thermal properties, the bulky nature of the fluorene unit disrupts the orderly packing of polymer chains. nih.gov This disruption reduces intermolecular forces, leading to enhanced solubility in common organic solvents, a critical factor for processing and fabrication. nih.gov

Furthermore, fluorene moieties positively influence the optical and dielectric properties of polymers. Their integration can lead to materials with good optical transparency, high refractive indices, low birefringence, and low dielectric constants. nih.gov These characteristics are highly sought after for applications in microelectronics and optical systems. nih.govresearchgate.net The inherent properties of the fluorene skeleton can be further tuned by chemical modifications, such as fusing additional benzene (B151609) rings, which can enhance thermal stability and refractive index values even further. deepdyve.comresearchgate.net

Overview of 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene (BAOFL) as a Key Monomer in Contemporary Polymer Research

At the forefront of this class of monomers is this compound, also known by the acronym BAOFL or the chemical name 4,4'-((9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy)dianiline. This diamine monomer is a pivotal building block in the synthesis of advanced macromolecular systems, particularly high-performance polyimides and polyamides. vivanacl.combasf.com Its structure features the characteristic fluorene cardo group, which is linked to two aminophenoxy-phenyl substituents at the C-9 position. nih.gov

The presence of terminal amine functional groups allows BAOFL to readily undergo polycondensation reactions with various dianhydrides or diacid chlorides to form long-chain polymers. vt.edu The resulting polymers, especially polyimides, are noted for their exceptional properties, which are directly attributable to the BAOFL monomer. These materials are being actively developed for specialized applications, including the preparation of polyimide films for flexible displays and gas separation membranes. vivanacl.com

Table 1: Chemical Identification of this compound (BAOFL)

PropertyValueReference
Full Chemical Name 4,4'-((9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy)dianiline nih.gov
Common Acronym BAOFL; BPF-AN vivanacl.com
CAS Number 47823-88-1 vivanacl.com
Molecular Formula C₃₇H₂₈N₂O₂ vivanacl.comnih.gov
Molecular Weight 532.63 g/mol vivanacl.com
PubChem CID 6611264 nih.gov

Scope of Academic Investigation into BAOFL and its Derived Macromolecular Systems

The academic and industrial interest in BAOFL and related fluorene-based diamines is extensive, driven by their potential to create materials with superior performance profiles. Research primarily focuses on the synthesis and characterization of polymers derived from these monomers, with a strong emphasis on establishing clear structure-property relationships. vt.edu

Investigations cover a wide range of macromolecular systems, including:

Polyimides: A significant portion of research is dedicated to synthesizing polyimides from BAOFL and various dianhydrides. vivanacl.com These studies explore properties such as thermal stability, with decomposition temperatures often exceeding 450°C, and high glass transition temperatures. researchgate.netresearchgate.net Applications for these polyimides are diverse, ranging from adhesive layers and coatings for optical fibers to advanced films for flexible electronics. researchgate.netvivanacl.comossila.com

Polyamides: BAOFL is also utilized as a monomer for producing high-performance polyamides, which benefit from the thermal stability and solubility imparted by the fluorene core. basf.comresearchgate.net

Optoelectronic Materials: The unique conjugated structure of the fluorene core makes it a candidate for applications in organic electronics. nih.gov Research has explored the use of similar fluorene-based diamine derivatives as hole-transporting materials in perovskite solar cells and as components in polymers for organic light-emitting diodes (OLEDs). ossila.comrsc.orgrsc.org

A key theme in the research is the tunability of the final polymer's properties. Scientists have systematically studied how modifications to the fluorene diamine structure, such as the addition of fluorine atoms or other side groups, can alter thermal, optical, and mechanical characteristics to meet the demands of specific applications. researchgate.net

Table 2: Illustrative Properties of Polymers Derived from Fluorene-Based Diamines

Polymer SystemMonomersPropertyValueReference
Polyimide 9,9′-bis(4-aminophenyl)fluorene (BAFL) & 3,4′-diaminodiphenyl ether with ODPALap Shear Strength22.3 MPa researchgate.net
Polyimide 9,9-Bis(4-aminophenyl)fluorene (FDA) based5% Weight Loss Temp. (Td5%)530 °C ossila.com
Poly(imino ketone) 9,9-bis(3-F-4-aminophenyl) fluorene & 4,4′-dibromobenzophenoneGlass Transition Temp. (Tg)250 °C researchgate.net
Poly(imino ketone) 9,9-bis(3-F-4-aminophenyl) fluorene & 4,4′-dibromobenzophenone10% Decomposition Temp.450 °C researchgate.net
Polymers from APF 9,9-Bis(4-aminophenyl)fluorene (APF)Decomposition Temp.~382–388 °C researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H28N2O2 B3182993 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene CAS No. 47823-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[9-[4-(4-aminophenoxy)phenyl]fluoren-9-yl]phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28N2O2/c38-27-13-21-31(22-14-27)40-29-17-9-25(10-18-29)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)26-11-19-30(20-12-26)41-32-23-15-28(39)16-24-32/h1-24H,38-39H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPIFOPXTAGGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)N)C6=CC=C(C=C6)OC7=CC=C(C=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Advanced Precursor Development of 9,9 Bis 4 4 Aminophenoxy Phenyl Fluorene

Methodologies for the Synthesis of 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene Monomer

The synthesis of this compound typically involves a multi-step process. A common route begins with the synthesis of an intermediate, 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), which is then further reacted to yield the final diamine monomer.

Multi-Step Synthesis Approaches

A prevalent synthetic route involves a two-step process:

Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF): This intermediate is synthesized through the condensation reaction of 9-fluorenone (B1672902) with phenol (B47542) in the presence of an acid catalyst. scispace.comnih.gov Various catalysts have been explored for this reaction, including inorganic acids, organic acids, and more recently, bifunctional ionic liquids. scispace.comnih.gov The reaction is typically carried out in an organic solvent. epo.org

Synthesis of this compound: The BHPF intermediate is then reacted with 4-aminophenol. This step can be achieved through a nucleophilic substitution reaction. Another approach involves the reaction of BHPF with p-chloronitrobenzene followed by the reduction of the resulting dinitro compound.

An alternative pathway involves the reaction of 9,9-dichlorofluorene with aniline (B41778) and aniline hydrochloride. This method is noted for simplifying the process by reducing reaction time and the amount of reagents required. google.com

Optimization of Reaction Conditions and Yields

Significant research has focused on optimizing the synthesis of the BHPF intermediate to maximize yield and selectivity. Key parameters that are manipulated include the type and amount of catalyst, reaction temperature, and the molar ratio of reactants.

For instance, the use of bifunctional ionic liquids (BFILs) as catalysts in the condensation of 9-fluorenone and phenol has been shown to achieve nearly 100% conversion of 9-fluorenone with a high selectivity of over 95% for BHPF. scispace.comnih.govrsc.org Optimization studies have identified that a catalyst amount of 15 mol%, a reaction temperature of 110°C, and a reaction time of 4 hours are suitable conditions for this synthesis. nih.gov Increasing the catalyst amount from 5 mol% to 15 mol% can increase the conversion of 9-fluorenone from approximately 80% to 100%. scispace.com

The molar ratio of phenol to 9-fluorenone also plays a crucial role, with a ratio of 6:1 being identified as optimal. nih.gov Phenol often serves as both a reactant and a solvent in this reaction. scispace.comnih.gov

The purification of the crude BHPF is also a critical step for obtaining high-purity monomer. A two-step purification process employing acetonitrile (B52724) followed by a solvent such as an aliphatic alcohol has been patented. epo.org

Functionalization and Derivatization Strategies for the Fluorene (B118485) Moiety

The fluorene moiety in diamine monomers offers a versatile platform for functionalization and derivatization to tune the properties of the resulting polymers. The C9 position of the fluorene is particularly reactive and is a common site for introducing various substituents. researchgate.net

Strategies for modification include:

Alkylation: Friedel-Crafts alkylation can be performed on the fluorene moiety within a polyimide backbone, demonstrating the chemical stability of the polymer. ossila.com

Introduction of Different Functional Groups: The fluorene core can be substituted with various groups to influence properties like solubility, thermal stability, and optical characteristics. For example, the introduction of fluorine atoms can reduce charge transfer complex interactions in polyimides, leading to higher transparency. mdpi.comnih.gov

Synthesis of Dibenzofluorenes: The fusion of benzene (B151609) rings to the fluorene skeleton, creating dibenzofluorene (B14450075) structures, has been shown to enhance thermal stability and refractive index while maintaining good solubility in the resulting polymers. deepdyve.com

These modifications allow for the creation of a wide range of fluorene-based monomers with tailored properties for specific applications. researchgate.net

Synthesis of Related Fluorene-Containing Amine Monomers for Structure-Property Correlation Studies

To understand the relationship between the molecular structure of fluorene-based monomers and the properties of the resulting polymers, various related amine monomers have been synthesized and studied. These studies often involve systematic variations in the monomer structure to observe the impact on polymer characteristics.

Examples of such monomers include:

9,9-Bis(4-aminophenyl)fluorene (BAFL): This is a fundamental fluorene-based diamine used in the synthesis of high-performance polyimides and as a building block for hole-transporting materials in solar cells. ossila.comtcichemicals.comtcichemicals.com

Fluorene Diamines with Substituents on the Phenyl Rings: Monomers such as 9,9-Bis(4-amino-3-fluorophenyl)fluorene and 9,9-Bis(4-amino-3-methylphenyl)fluorene have been synthesized to investigate the effect of substituents on polymer properties. vivanls.com

2,7-Diaminofluorene (B165470) Derivatives: Symmetrical 2,7-diaminofluorene scaffolds have been explored as a core for novel compounds with biological activity. mdpi.com

Fluorene-based Benzoxazine (B1645224) Monomers: These are prepared from the reaction of 9,9-bis(4-aminophenyl)fluorene with paraformaldehyde and various phenols. The substitution pattern on the phenol influences the polymerization behavior and thermal properties of the resulting polybenzoxazines. researchgate.netbohrium.com

By comparing the properties of polymers derived from these different monomers, researchers can establish structure-property relationships, which are crucial for the rational design of new materials with desired performance characteristics.

Polymerization Chemistry and Macromolecular Architecture Utilizing 9,9 Bis 4 4 Aminophenoxy Phenyl Fluorene

Synthesis of Polybenzoxazines from Fluorene-Based Diamines

One-Pot and Two-Pot Benzoxazine (B1645224) Formation

Benzoxazines are a class of thermosetting resins known for their high performance characteristics, including near-zero volumetric change upon curing and excellent thermal and mechanical properties. lookchem.com The synthesis of benzoxazine monomers from 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene can be accomplished through both one-pot and two-pot procedures, yielding versatile precursors for polybenzoxazine networks. researchgate.net

Two-Pot Synthesis: A common two-pot synthetic route involves a multi-step process. researchgate.net

Schiff Base Formation: Initially, 9,9-bis(4-aminophenyl)fluorene (BAPF) is reacted with an appropriate aldehyde, such as 2-hydroxybenzaldehyde, to form a Schiff base, specifically 9,9-bis(4-(2-hydroxybenzylideneimino)phenyl)fluorene. researchgate.net

Reduction: The imine linkages of the Schiff base are then reduced to secondary amines using a reducing agent like sodium borohydride. This step yields the intermediate 9,9-bis(4-(2-hydroxybenzylamino)phenyl)fluorene. researchgate.net

Ring Closure: Finally, the addition of paraformaldehyde induces a ring-closure condensation reaction (a Mannich reaction), forming the desired benzoxazine rings. researchgate.netresearchgate.net

One-Pot Synthesis: The one-pot approach offers a more direct and facile method. researchgate.net In this procedure, this compound is reacted directly with a phenol (B47542) and paraformaldehyde in a suitable solvent system. lookchem.com Research has shown that a mixed solvent system, such as toluene/ethanol (2/1, v/v), provides the best results in terms of purity and yield, and importantly, no gelation is observed during the preparation. researchgate.net The chemical structure of the resulting diamine-based benzoxazine monomer, containing aryl ether and bulky fluorene (B118485) groups, has been confirmed using Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. lookchem.com

Synthesis Method Reactants Key Steps/Conditions Outcome Reference
Two-Pot 9,9-bis(4-aminophenyl)fluorene, 2-hydroxybenzaldehyde, Sodium Borohydride, Paraformaldehyde1. Schiff base formation 2. Imine reduction 3. Ring-closure condensationBenzoxazine monomer (P-bapf) researchgate.net
One-Pot This compound, Phenol, ParaformaldehydeDirect reaction in toluene/ethanol solventHigh purity and yield of benzoxazine monomer (BEF-p) lookchem.comresearchgate.net

Thermally Induced Ring-Opening Polymerization of Fluorene-Based Benzoxazines

Polybenzoxazines are typically formed through the thermally induced cationic ring-opening polymerization (ROP) of benzoxazine monomers without the need for an added initiator. lookchem.commdpi.com This process results in a highly cross-linked polymer network with exceptional properties. The polymerization of fluorene-based benzoxazines, such as the one derived from this compound (BEF-p), follows this mechanism. lookchem.com

The curing behavior can be monitored using techniques like Differential Scanning Calorimetry (DSC) and FTIR spectroscopy. lookchem.com As the curing temperature increases, characteristic absorption bands associated with the oxazine (B8389632) ring in the FTIR spectrum (e.g., C-O-C stretching vibrations at 1224 and 1067 cm⁻¹ and C-N-C at 1139 cm⁻¹) gradually diminish and eventually disappear, indicating the completion of the ring-opening reaction. lookchem.com For BEF-p, this process is complete at around 240 °C. lookchem.com

The polymerization is often an autocatalytic reaction. researchgate.net The mechanism involves the opening of the oxazine ring to form a phenolic Mannich bridge structure. nih.gov Studies suggest that for phenol-based benzoxazines, the ortho and para positions on the phenol can participate in the crosslinking reaction at high temperatures, forming both Mannich and methylene (B1212753) bridges, which increases the network's density. lookchem.comresearchgate.net The incorporation of rigid fluorene groups into the polymer backbone leads to a significant increase in the crosslinking density, which in turn enhances the thermal properties of the resulting thermoset. researchgate.netresearchgate.net The final cured polymer exhibits a high glass transition temperature (Tg) and excellent thermal stability. lookchem.com

Property Observation/Finding Technique Reference
Polymerization Mechanism Cationic Ring-Opening Polymerization (ROP)General Knowledge lookchem.com
Curing Temperature Ring-opening complete around 240 °C for BEF-pFTIR, DSC lookchem.com
Kinetics Autocatalytic reactionDSC researchgate.net
Crosslinking Formation of Mannich and methylene bridges; fluorene group increases crosslink densityFTIR Analysis lookchem.comresearchgate.netresearchgate.net
Resulting Polymer High Tg and thermal stabilityTGA, DMTA lookchem.com

Formation of Other High-Performance Polymers and Networks

The diamine functionality of this compound makes it a versatile building block for a variety of other high-performance polymers beyond polybenzoxazines.

Oxidative Polymerization Methods

Oxidative polymerization is a common method for synthesizing conjugated polymers. For fluorene-based monomers, this typically involves coupling at the 2 and 7 positions of the fluorene ring. acs.org A comparative study on the polymerization of 9,9-Bis(4-aminophenyl)fluorene (APF) showed that different oxidative pathways yield polymers with distinct structures. researchgate.net

Chemical Oxidation: A widely used method employs iron(III) chloride (FeCl₃) as an oxidizing agent. acs.orgcambridge.org Reacting fluorene-containing polymers with FeCl₃ in a solvent like chloroform (B151607) results in cross-linking at the 2,7-positions, producing a network of conjugated polyfluorene derivatives. acs.org However, this method can sometimes result in polymers with relatively low molecular weights and structural defects due to non-selective coupling. cambridge.org

Catalytic vs. Non-Catalytic Oxidation: Research has shown that the synthetic route significantly impacts the final polymer structure. For instance, catalytic oxidative polymerization of APF in acetonitrile (B52724) produces a different polymer structure compared to non-catalytic oxidative polymerization in an aqueous alkaline medium. researchgate.net These structural differences subsequently affect the spectral, thermal, optical, and electrical properties of the resulting materials. researchgate.net

Electrochemical Polymerization

Electrochemical polymerization, or electropolymerization, is another effective technique for creating polymer films directly on an electrode surface. arabjchem.org The process is particularly suitable for aromatic amines. For fluorene derivatives like 2,7-diaminofluorene (B165470) (DAF), which is structurally related to the title compound, polymerization is achieved by applying a cycling potential to an electrode immersed in a monomer solution. arabjchem.orgarabjchem.org

The mechanism involves the electrochemical oxidation of the monomer. arabjchem.org In the case of DAF, the process begins with the oxidation of the amino groups to form radical cations. arabjchem.org These reactive species then couple, leading to the growth of a polymer film on the electrode surface. arabjchem.org Continuous potential cycling leads to an increase in the current of the redox peaks, which signifies the accumulation of an electroactive polymer film. arabjchem.org The resulting polyfluorene films are often electroactive, meaning they can be reversibly oxidized and reduced, and may exhibit interesting electrochromic properties. arabjchem.org

Synthesis of Poly(arylene ether ketone)s and Hybrid Polymers

The diamine groups of this compound (also known as FDA) are ideal for polycondensation reactions to form various high-performance polymers. ossila.com

Polyimides: FDA is frequently used to synthesize polyimides, which are renowned for their outstanding thermal and hydrolytic stability. ossila.com These polymers are produced by reacting the diamine with a dianhydride. The resulting polyimides are often optically transparent and find use in applications such as coatings for optical fibers. ossila.com

Hybrid Polymers: The fluorene backbone allows for the creation of various hybrid polymers. For example, fluorene-based diols can be condensed with diisocyanates to produce polymers containing urethane (B1682113) bonds. google.com Furthermore, polyfluorene derivatives with functional groups like esters can be synthesized via methods like the Suzuki reaction, and these functional groups can be subsequently modified through polymer reactions to create new materials. researchgate.net

Control over Molecular Weight and Polymer Chain Propagation

Achieving control over polymer molecular weight, dispersity, and architecture is crucial for tailoring the properties of the final material. While methods like simple oxidative coupling can lead to poorly defined products with low molecular weights, more advanced techniques offer precise control over the polymerization of fluorene-based monomers. cambridge.orgscholaris.ca

Catalyst-Transfer Polymerization (CTP): CTP methods, such as Suzuki CTP, are powerful chain-growth polymerization techniques for synthesizing conjugated polymers. scholaris.ca They function as a type of "living" polymerization, enabling the production of polymers with predictable molecular weights, narrow dispersities, defined end-groups, and complex architectures like block copolymers. scholaris.ca These methods have been successfully applied to the controlled synthesis of functional, fluorene-based polymers. scholaris.ca

"Living" Click Polymerization: A newer approach involves controlled/"living" click polymerization, which can proceed via a bidirectional chain-growth mechanism. chemrxiv.org This technique allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions, where the polymer chain can grow from both an azide (B81097) and an alkyne initiator. chemrxiv.org

Chain Conformation Control: Beyond controlling chain length during synthesis, post-polymerization methods can control the polymer's solid-state conformation. For instance, inducing the planar "β-phase" conformation in segments of polyfluorene chains can significantly alter the material's electronic and optical properties, leading to improved performance in devices like light-emitting diodes (LEDs). acs.orgresearchgate.net This control over the inter-monomer torsion angle can reduce charge carrier trapping and lead to more balanced charge transport. acs.orgresearchgate.net

Advanced Material Performance and Structure Property Relationships of Polymers Derived from 9,9 Bis 4 4 Aminophenoxy Phenyl Fluorene

Thermal Stability and High-Temperature Performance of Fluorene-Incorporated Polymers

The incorporation of the 9,9-bis(phenyl)fluorene moiety into polymer chains is a well-established strategy for enhancing thermal stability. This is attributed to the rigid, cardo-type structure of the fluorene (B118485) group, which restricts the thermal motion of polymer chains and increases the energy required for decomposition. Polymers derived from BAPF, particularly polyimides formed through polycondensation with various aromatic dianhydrides, consistently demonstrate exceptional performance at elevated temperatures.

Glass Transition Temperatures (Tg) of Synthesized Macromolecules

The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of amorphous polymers. For polyimides derived from fluorene-based diamines, the Tg is significantly influenced by the rigidity of the polymer backbone. The bulky fluorene group effectively increases the rotational energy barrier of the polymer chains, leading to high Tg values.

Table 1: Representative Glass Transition Temperatures (Tg) of Fluorene-Based Aromatic Polyimides Note: Data for BAF-based polyimides is used as a close structural analog to illustrate expected trends for BAPF-based polymers.

DianhydrideGlass Transition Temperature (Tg)
Pyromellitic dianhydride (PMDA)> 300°C researchgate.net
3,3',4,4'-Oxydiphthalic anhydride (B1165640) (ODPA)> 300°C researchgate.net
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)> 300°C researchgate.net
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)> 300°C researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric analysis (TGA) is employed to evaluate the thermal decomposition of polymers. Polyimides containing the fluorene structure are renowned for their outstanding thermal stability, characterized by high decomposition temperatures. The degradation of these polymers typically occurs in a single step at elevated temperatures, indicating a stable chemical structure.

For aromatic polyimides derived from 9,9-bis(4-aminophenyl)fluorene (BAF), the initial thermal decomposition temperatures are reported to be above 500°C. researchgate.net Polyimides synthesized from BAF are noted to have a 5% weight loss temperature (Td5%) of around 530°C. ossila.com The robust aromatic structure and the stability of the imide rings contribute to this high thermal resistance. It is anticipated that polyimides derived from BAPF would exhibit similarly high thermal stability, making them suitable for applications in demanding, high-temperature environments.

Table 2: Representative Thermal Decomposition Data for Fluorene-Based Aromatic Polyimides Note: Data for BAF-based polyimides is used as a close structural analog to illustrate expected trends for BAPF-based polymers.

Polymer System5% Weight Loss Temp. (Td5%)10% Weight Loss Temp. (Td10%)Atmosphere
BAF-based Polyimide~530°C ossila.com> 570°C researchgate.netNitrogen/Air

Relationship Between Fluorene Moiety and Thermal Stability

This rigidity elevates the glass transition temperature and the energy required to initiate thermal degradation. The fused aromatic ring system of the fluorene unit is inherently stable and contributes to the high decomposition temperatures observed in these polymers. researchgate.netossila.com The presence of the fluorene group helps to create polymers with a high char yield upon thermal decomposition, which can act as a protective barrier, further enhancing their flame resistance. nih.gov

Optical Properties and Light-Material Interactions

In addition to their thermal prowess, polymers derived from BAPF are highly valued for their excellent optical properties. The non-coplanar structure of the fluorene moiety plays a crucial role in determining the optical characteristics of these materials, leading to highly transparent and colorless films with a high refractive index.

Optical Transparency and Colorless Characteristics in Thin Films

A significant challenge with traditional aromatic polyimides is their tendency to be colored, typically yellow to brown, due to the formation of charge-transfer complexes between the electron-donating diamine and electron-accepting dianhydride units. The bulky and non-coplanar nature of the fluorene group in BAPF disrupts the intermolecular and intramolecular packing of the polymer chains. nih.gov This disruption effectively suppresses the formation of these charge-transfer complexes, resulting in polyimide films with high optical transparency and a significant reduction in color. ossila.comchemicalbook.com

Polyimide films derived from fluorene-containing monomers are often characterized by high transmittance in the visible light spectrum. For instance, fluorinated polyimides based on a similar fluorene diamine have shown transmittance higher than 80% at a wavelength of 450 nm, with cutoff wavelengths in the range of 341–355 nm. researchgate.net This makes them highly suitable for applications where optical clarity is paramount, such as in flexible displays and other optoelectronic devices.

Refractive Index Studies of Fluorene-Based Materials

The refractive index of a polymer is a critical property for many optical applications, including lenses, optical films, and waveguides. The incorporation of the fluorene moiety, with its high density of aromatic rings, leads to polymers with a high refractive index. The cardo structure contributes to a high molar refractivity without a significant increase in molar volume, which is a key factor for achieving a high refractive index.

While specific refractive index values for a series of BAPF-based polyimides are not extensively documented, studies on other fluorene-based polymers provide a strong indication of their performance. For example, a benzoxazine (B1645224) thermoset based on 9,9-bis(4-aminophenyl)fluorene exhibited a high refractive index of 1.70 at 589 nm. The parent monomer, 9,9-bis(4-aminophenyl)fluorene, has a reported refractive index of 1.725. It is expected that polyimides derived from BAPF would also possess high refractive indices, making them attractive for advanced optical components.

Table 3: Representative Refractive Indices of Fluorene-Based Materials

MaterialRefractive Index (n) at 589 nm
9,9-bis-(4-Aminophenyl)fluorene (monomer)1.725
Polybenzoxazine from 9,9-bis(4-aminophenyl)fluorene1.70

Photoluminescent Behavior and Optical Energy Gap Analysis

Polymers derived from 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene often exhibit unique photoluminescent (PL) properties, which are intrinsically linked to their molecular structure. The fluorene group acts as a strong chromophore, contributing to the luminescent behavior of the resulting polymers. For instance, polymers synthesized through oxidative polymerization of 9,9-bis(4-aminophenyl)fluorene display fluorescence with a maximum emission at 344 nm when measured in a dichloromethane (B109758) solution. researchgate.net

The optical energy gap (Eg), a crucial parameter determining the electronic and optical properties of a material, has been a subject of investigation for these polymers. Studies have shown that polymers of 9,9-bis(4-aminophenyl)fluorene can possess an optical energy gap of 4.23 eV. researchgate.net In other variations, such as those incorporating silyl (B83357) ether side groups, the introduction of bulky nonpolar groups helps to decrease electronic conjugation and charge transfer interactions, leading to a regeneration of fluorescence characteristics that might be quenched in precursor polymers. nih.govacs.org

The photophysical properties are also influenced by the polymer's environment. For example, some fluorene-based copolymers show red-shifted UV-vis absorption and photoluminescence spectra in a film state compared to their solution state. nih.gov The optical and electrochemical band gaps of an oligoazomethine (OAP) synthesized from 9,9-bis(4-aminophenyl)fluorene were determined to be 1.65 eV and 1.56 eV, respectively. researchgate.net This particular polymer emitted a turquoise color in a tetrahydrofuran (B95107) (THF) solution and a green color in toluene. researchgate.net

Polymer SystemEmission Max (nm)Optical Energy Gap (Eg) in eVNotes
Poly(9,9-bis(4-aminophenyl)fluorene)344 (in CH2Cl2)4.23Synthesized via oxidative polymerization. researchgate.net
Oligoazomethine from 9,9-bis(4-aminophenyl)fluorene---1.65Emits turquoise in THF and green in toluene. researchgate.net

UV-Vis Spectroscopy and Ultraviolet Cutoff Wavelengths

UV-Vis spectroscopy is a fundamental technique for characterizing the optical transparency of polymers derived from this compound. The ultraviolet (UV) cutoff wavelength is a key metric obtained from these spectra, indicating the wavelength below which the material becomes opaque.

For novel fluorinated polyimides prepared from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene, thin films have demonstrated high optical transparency and a light color. researchgate.net These films exhibit cutoff wavelengths in the range of 341–355 nm and transmittance values exceeding 80% at 450 nm. researchgate.net The introduction of fluorine atoms contributes to improved optical transparency when compared to non-fluorinated analogues. researchgate.net

Modification of fluorene-based polyimides, for instance by introducing silyl ether side groups, can significantly enhance their optical properties. nih.govacs.org Such modifications can increase the transmittance at a wavelength of 400 nm to between 74% and 81%, a substantial improvement from the 42% to 55% transmittance of the precursor hydroxyl-containing polyimides. nih.govacs.org

Polymer TypeUV Cutoff Wavelength (nm)Transmittance at 450 nm (%)
Fluorinated Polyimides from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene341–355>80

Electrical and Dielectric Characteristics for Advanced Electronic Applications

The unique structure of polymers derived from this compound imparts them with desirable electrical and dielectric properties, making them suitable for advanced electronic applications where low dielectric constants and high thermal stability are required.

Dielectric Constant and Dissipation Factor Investigations

The dielectric constant (Dk or ε) and dissipation factor (Df) are critical parameters for materials used in microelectronics, as lower values help to reduce signal delay and crosstalk. Polyimides synthesized from fluorene-based diamines are known for their low dielectric constants.

Novel fluorinated polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene have been shown to form flexible and strong films with low dielectric constants ranging from 2.62 to 2.79 at 1 MHz. researchgate.net These films also exhibit low moisture absorption (0.18–0.41%), which is crucial as water absorption can significantly increase the dielectric constant. researchgate.netmdpi.com

In another study, polyimide thin films based on 9,9-bis(4-(4-aminophenoxy)phenyl)fluorene (BAOFL) and various dianhydrides also demonstrated low dielectric constants. researchgate.net For example, copolyimide thin films prepared with different molar ratios of BAOFL showed an ultralow dielectric constant of 2.3 at 1 MHz. researchgate.net The introduction of bulky, nonpolar silyl ether side groups into fluorene-based polyimides can reduce the dielectric constant to a range of 2.63–2.75 at 1 kHz, a significant decrease from the 4.19–4.78 range of the precursor polyimides. nih.govacs.org Similarly, the dissipation factor was lowered to 0.0024–0.0091 from 0.0173–0.0295. nih.govacs.org

Polymer SystemDielectric Constant (Dk)FrequencyDissipation Factor (Df)
Fluorinated Polyimides from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene2.62–2.791 MHzNot Specified
Copolyimides with BAOFL2.31 MHzNot Specified
Si-modified Polyimides2.63–2.751 kHz0.0024–0.0091
Precursor OH-Polyimides4.19–4.781 kHz0.0173–0.0295

Mechanisms of Electrical Conductivity in Fluorene-Based Polymers

The electrical conductivity of polymers based on 9,9-bis(4-aminophenyl)fluorene is generally low, characteristic of dielectric materials. However, certain modifications and processing can influence their conductive properties. For instance, polymers synthesized by oxidative polymerization of 9,9-bis(4-aminophenyl)fluorene exhibit an electrical conductivity of 10⁻⁶ S cm⁻¹ at room temperature. researchgate.net

The introduction of nanoparticles into a fluorene polyester (B1180765) (FPE) matrix can affect the AC conductivity. nih.gov With the incorporation of SiO₂ nanoparticles, the AC conductivity increases with both frequency and filler content. nih.gov This is attributed to the generation of charge carriers at the interface layers of the composite material and the shortening of the charge transition distance due to a bridging effect between nanoparticles. nih.gov At higher frequencies (above 10⁵ Hz), the dielectric loss tangent tends to stabilize as the dipole orientation polarization keeps pace with the changing frequency. nih.gov

Influence of Fluorene Structure on Free Volume and Dielectric Performance

The bulky, rigid structure of the fluorene unit plays a significant role in determining the free volume within the polymer matrix, which in turn has a profound effect on the dielectric properties. An increase in free volume generally leads to a lower dielectric constant because it reduces the number of polarizable groups per unit volume and introduces air voids (with a dielectric constant of approximately 1.0). mdpi.comresearchgate.net

The introduction of fluorene structures into polyimides has been shown to increase the d-spacing between polymer chains, indicating a higher free volume. mdpi.com This increased free volume is a key factor in achieving lower dielectric constants. researchgate.net Similarly, the incorporation of bulky silyl ether side groups into fluorene-based polyimides increases the free volume, which contributes to the observed reduction in the dielectric constant and dissipation factor. nih.govacs.org

Studies on fluorinated polyimide blends have also highlighted the complex relationship between free volume and dielectric constant. While an increase in free volume typically lowers the dielectric constant, some research has found that in certain blends, an increase in free volume content can surprisingly lead to an increase in the dielectric constant. researchgate.netnih.gov This has been attributed to the additional space allowing for greater orientation of polarizable groups in response to an applied electric field. researchgate.netnih.gov

Solubility and Processability of Fluorene-Based Polymers

The processability of high-performance polymers is largely dependent on their solubility in common organic solvents. The incorporation of the fluorene group, often in conjunction with other structural modifications like ether linkages or fluorine substitution, significantly enhances the solubility of the resulting polyimides.

For example, novel fluorinated polyimides prepared from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene demonstrate excellent solubility in a variety of organic solvents, including N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), chloroform (B151607) (CHCl₃), dichloromethane (CH₂Cl₂), and tetrahydrofuran (THF). researchgate.net This enhanced solubility is a marked improvement over analogous non-fluorinated polyimides and facilitates the casting of flexible, strong films. researchgate.net

Similarly, the introduction of bulky silyl ether side groups into fluorene-based polyimides significantly improves their solubility in low- or nonpolar solvents such as chloroform, dichloromethane, acetone, and toluene. nih.govacs.org This improved solubility is crucial for their application in various technologies that require solution-based processing.

Organosolubility in Common Organic Solvents

There is no specific data available in the searched scientific literature to populate a table on the organosolubility of polymers derived from this compound in common organic solvents. While polyimides and polyamides derived from other fluorene-containing diamines, such as 9,9-bis(4-aminophenyl)fluorene, often exhibit good solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), this information cannot be accurately extrapolated to the phenoxy-containing polymer without direct experimental evidence.

Film-Forming Abilities and Solution-Casting Methods

Detailed research findings on the film-forming abilities and specific solution-casting methods for polymers synthesized using this compound are not present in the available literature. Generally, aromatic polyimides and polyamides containing bulky, non-coplanar structures like the fluorene group can often be solution-cast into flexible and transparent films. However, without specific studies on polymers from this compound, any description of film quality or processing parameters would be speculative.

Mechanical Performance and Flexibility of Polymer Films

Quantitative data regarding the mechanical performance, such as tensile strength, elongation at break, and Young's modulus, for polymer films derived from this compound could not be located in the reviewed sources. The mechanical properties are highly dependent on the specific polymer architecture (e.g., the dianhydride used for polyimides or the diacid chloride for polyamides), molecular weight, and processing conditions of the films. In the absence of such data, a meaningful analysis of the mechanical performance and flexibility is not possible.

Research Applications and Functional Materials Development Based on 9,9 Bis 4 4 Aminophenoxy Phenyl Fluorene

Advanced Polyimides for Microelectronics and Electronic Packaging

The integration of the 9,9-bis[4-(4-aminophenoxy)phenyl]fluorene moiety into polyimide (PI) structures is a key strategy for developing materials that meet the stringent demands of the microelectronics and electronic packaging industries. kpi.uavivanacl.com These applications require materials with exceptional thermal resistance, low dielectric constants to minimize signal delay and cross-talk, low moisture absorption, and processability for fabricating complex multilayer circuits. kpi.uaresearchgate.net

Polyimides derived from fluorene-based diamines exhibit remarkably high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). For instance, polyimides synthesized from the related diamine 9,9-bis(4-aminophenyl)fluorene (FDA) show Tg values exceeding 300°C and thermal decomposition temperatures above 500°C. researchgate.net More complex structures incorporating fluorene (B118485) dianhydrides and amide-containing diamines have achieved even higher thermal stability, with Tg values surpassing 420°C. nih.gov The bulky, rigid, and non-coplanar structure of the fluorene unit disrupts polymer chain packing, which not only enhances solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) but also creates free volume that helps lower the dielectric constant and moisture uptake. researchgate.netresearchgate.net

Research into fluorinated polyimides, using derivatives such as 9,9-bis(4-amino-3,5-difluorophenyl)fluorene, has demonstrated the ability to further reduce the dielectric constant. researchgate.net The incorporation of fluorine atoms lowers the material's polarizability. These fluorinated PIs can achieve dielectric constants as low as 2.62 at 1 MHz and moisture absorptions in the range of 0.18–0.41%, making them highly suitable for high-density electronic packaging like Large-Scale Integration (LSI) and Very Large-Scale Integration (VLSI) circuits. kpi.uaresearchgate.net The combination of these properties makes fluorene-based polyimides prime candidates for applications such as flexible displays and high-temperature polymer films. vivanacl.com

Table 1: Properties of Polyimides Derived from Fluorene-Based Monomers

Polymer Type Monomers Glass Transition Temp. (Tg) Decomposition Temp. (Td) Dielectric Constant (1 MHz) Key Application Area
Aromatic PI researchgate.net 9,9-bis(4-aminophenyl)fluorene (BAF) + various dianhydrides > 300 °C > 500 °C Not specified Gas Separation Membranes
Wholly Aromatic PI nih.gov 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn) + amide-containing diamines > 420 °C Not specified Not specified Optoelectronic Films

Fluorene-Based Materials in Optoelectronics and Optical Devices

The fluorene moiety is a key building block in materials designed for optoelectronic and photonic applications. ru.nl Its rigid structure contributes to high thermal stability, while its conjugated system provides a basis for a range of useful optical and electronic properties. researchgate.net Fluorene-based polymers are known for their strong luminescence, with some derivatives emitting blue light, making them suitable for light-emitting diodes (LEDs). researchgate.netnih.gov The optical properties, such as absorption and fluorescence wavelengths, can be tuned by chemical modification of the fluorene core or by copolymerization with other aromatic units. nih.gov Furthermore, the introduction of specific electron-donating or electron-withdrawing groups can induce significant nonlinear optical (NLO) responses, including two-photon absorption, which is valuable for applications in photonics. ucf.edu

For optical fiber applications, coating materials must provide robust protection while maintaining signal integrity. Polyimides synthesized using 9,9-bis(4-aminophenyl)fluorene (a structurally similar diamine) are noted for their high thermal and hydrolytic stability. ossila.comchemicalbook.com These properties are essential for protecting the delicate glass fiber from mechanical damage and environmental degradation over a wide range of operating conditions. The inherent transparency of these polyimides in the relevant regions of the optical spectrum is also a critical advantage, ensuring minimal signal loss. ossila.com The non-aromatic nature of the central 9-position carbon of the fluorene group helps in the synthesis of thermally stable yet transparent polyimides. chemicalbook.com

In the field of Optoelectronic Integrated Circuits (OEICs), which combine electronic and optical components on a single substrate, polymer materials serve crucial roles as waveguides, insulators, and encapsulants. Wholly aromatic polyimide films derived from fluorene-containing monomers offer a compelling set of properties for these advanced applications, including excellent solvent resistance, high tensile strength and modulus, and superior thermal stability. nih.gov Their low coefficient of thermal expansion and low dielectric constants are particularly important for maintaining the integrity and performance of integrated circuits that generate significant heat and operate at high frequencies. kpi.uanih.gov The ability to process these polymers from solution allows for the fabrication of thin, uniform films required for the intricate architectures of OEICs. nih.gov

Development of Polymers for Energy Conversion and Storage Applications

The adaptability of the fluorene structure has led to its use in developing specialized polymers for energy-related technologies, including next-generation solar cells and fuel cells.

In perovskite solar cells (PSCs), hole transporting materials (HTMs) are critical for efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode. Derivatives of 9,9-bis(4-aminophenyl)fluorene have emerged as highly effective dopant-free HTMs. ossila.comchemicalbook.com The fluorene core provides a rigid, three-dimensional structure that facilitates good film formation and appropriate energy level alignment with the perovskite layer. nih.gov

Researchers have synthesized and tested numerous fluorene-based HTMs, demonstrating their significant potential. For example, a simple derivative of 9,9-bis(4-aminophenyl)fluorene has been used as a dopant-free HTM in inverted PSCs, achieving a power conversion efficiency (PCE) of 15.9%. ossila.com By functionalizing the fluorene core with triphenylamine (B166846) moieties, researchers have further enhanced device performance, reaching a PCE of 17.1%. rsc.org The molecular engineering of these materials, often involving spiro[fluorene-9,9′-xanthene] (SFX) cores, allows for fine-tuning of the highest occupied molecular orbital (HOMO) energy levels and hole mobility, which are crucial for device efficiency and stability. nih.govresearchgate.netrsc.org

Table 2: Performance of Fluorene-Based Hole Transporting Materials in Perovskite Solar Cells

Hole Transporting Material (HTM) HTM Core Structure Dopant Status Power Conversion Efficiency (PCE) Reference
FDA-based HTM 9,9-Bis(4-aminophenyl)fluorene Dopant-Free 15.9% ossila.com
TPA-2,7-FLTPA-TPA 9,9-bis(4-diphenylaminophenyl)fluorene Dopant-Free 17.1% rsc.org
mp-SFX-2PA spiro[fluorene-9,9′-xanthene] (SFX) Doped up to 16.8% researchgate.net

Fuel cells are a clean energy technology that converts chemical energy directly into electricity. lu.se A key component is the polymer electrolyte membrane, which must exhibit high proton or ion conductivity, low fuel crossover, and excellent chemical and thermal stability. nih.gov Fluorene-based polymers are being investigated as backbones for these membranes due to their inherent robustness. ossila.comchemicalbook.com

For proton exchange membrane fuel cells (PEMFCs), sulfonic acid groups can be attached to the fluorene-containing polymer backbone to facilitate proton transport. For anion exchange membrane fuel cells (AEMFCs), which operate in basic conditions, fluorene-based polymer backbones have been functionalized with cationic groups like quaternary ammonium. lu.se These fluorene-based ionomers offer a promising alternative to conventional perfluorosulfonic acid membranes (like Nafion), with the potential for improved performance and lower cost. lu.senih.gov

Table 3: List of Mentioned Compounds

Compound Name Abbreviation / Synonym
This compound BPF-AN
9,9-bis(4-aminophenyl)fluorene BAF, FDA
9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride FDAn
9,9-bis(4-amino-3,5-difluorophenyl)fluorene
9,9-bis(4-diphenylaminophenyl)fluorene
N-methyl-2-pyrrolidone NMP
N,N-dimethylacetamide DMAc
spiro[fluorene-9,9′-xanthene] SFX

Membranes for Gas Separation

The development of high-performance polymeric membranes for gas separation is a critical area of research, driven by the need for energy-efficient purification of gas streams in industrial processes. Polyimides, a class of polymers known for their exceptional thermal and chemical stability, are extensively studied for this purpose. The inclusion of bulky and rigid structural elements, such as the fluorene group from this compound, into the polyimide backbone is a key strategy to enhance gas separation performance. The rigid, cardo-type structure of the fluorene unit inhibits dense chain packing, thereby increasing the fractional free volume (FFV) of the resulting membrane. A higher FFV generally facilitates the transport of gas molecules, leading to higher permeability.

In related research, copolymers have been synthesized using this compound (also known as BAOFL) for different applications like creating thin films with low dielectric constants. researchgate.net These studies confirm the successful incorporation of this monomer into stable, high-performance polyimide systems. For gas separation applications, it is hypothesized that the ether linkages might enhance the solubility of the resulting polyimides in common organic solvents, which is a significant advantage for membrane fabrication. Furthermore, these flexible linkages could potentially improve the mechanical properties of the membranes, making them less brittle than polyimides based solely on rigid monomers.

Although specific permeability and selectivity data tables for membranes based on this compound are not available in the reviewed literature, the general properties of fluorene-containing polyimides suggest they are promising candidates for separating gas pairs such as CO₂/CH₄, O₂/N₂, and H₂/N₂. Further research would be required to quantify the specific transport properties and to fully evaluate the potential of these materials against established benchmarks like the Robeson upper bound.

Modifiers for Adhesives and Coatings Requiring Enhanced Heat Resistance

The demand for high-performance adhesives and coatings that can withstand extreme temperatures is consistently growing, particularly in the aerospace, automotive, and microelectronics industries. Polyimides derived from this compound are prime candidates for formulating such heat-resistant materials. The inherent thermal stability of the imide ring, combined with the rigid and bulky fluorene structure, contributes to a very high glass transition temperature (Tg) and excellent thermal-oxidative stability in the resulting polymers.

A patent for a high-heat-resistance polyimide varnish specifically identifies this compound as a particularly preferred diamine component. google.com The varnish is designed for applications that demand both high heat resistance and superior mechanical strength. When used in such formulations, the monomer contributes to a final cured product with excellent performance characteristics. These varnishes can be used as coatings or can be infiltrated into reinforcing fibers (like glass or carbon fibers) to produce prepregs. These prepregs are then molded and cured to form fiber-reinforced composite materials that exhibit exceptional thermal stability and mechanical integrity, suitable for structural components in demanding environments. google.com

The incorporation of this compound into the polymer matrix of adhesives and coatings leads to several key enhancements:

High Thermal Stability: The fluorene-based polyimides exhibit high decomposition temperatures, allowing the adhesives and coatings to maintain their structural integrity and performance at elevated temperatures.

Excellent Mechanical Properties: The rigid nature of the fluorene group contributes to high modulus and strength in the cured polymer, which is essential for adhesives in load-bearing applications and for durable, protective coatings. google.com

Good Solubility and Processability: Despite the rigidity, the ether linkages in the this compound monomer can improve the solubility of the polyimide precursor (polyamic acid) in organic solvents. This allows for the formulation of varnishes with high solid content that are stable over long periods, facilitating easier application and processing. google.com

The table below summarizes the intended application and resulting properties of polyimide systems incorporating this compound as described in related patent literature.

PropertyDescriptionApplication Relevance
Monomer Component This compound is a preferred aromatic diamine. google.comForms the backbone of the high-performance polyimide.
High Heat Resistance The cured polyimide exhibits high thermal stability. google.comEssential for coatings and adhesives used in high-temperature environments like electronics and aerospace.
Mechanical Strength The resulting material possesses excellent mechanical characteristics. google.comCrucial for structural adhesives and durable, protective coatings.
Varnish Formulation Can be formulated into a stable varnish with a high solid content in a low-boiling-point solvent. google.comAllows for effective application as a coating or for impregnating fiber reinforcements for composites.
Adhesion The formulation achieves excellent adhesion between layers in composite materials. google.comCritical for the integrity and performance of multi-layered composite structures.

Challenges, Future Prospects, and Emerging Research Frontiers for 9,9 Bis 4 4 Aminophenoxy Phenyl Fluorene Based Materials

Addressing Synthetic and Processing Challenges for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production of 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene and its subsequent polymers presents significant hurdles. The synthesis of the parent diamine, 9,9-bis(4-aminophenyl)fluorene, typically involves the condensation of 9-fluorenone (B1672902) with aniline (B41778) using an acid catalyst. google.comguidechem.com Challenges in this process include the use of large excesses of aniline, which can act as both reactant and solvent, complicating purification and increasing waste. google.com The reaction often requires elevated temperatures and catalysts that can be difficult to remove from the final product, potentially affecting its purity and performance in polymerization. guidechem.com

For scalable production, key challenges include:

Purification: Achieving the high purity monomer required for high molecular weight polymer synthesis is a significant challenge. Impurities can act as chain terminators or create defects in the polymer structure. Recrystallization, a common purification technique, often involves large volumes of solvents. google.com

Monomer Stability: The monomer can be susceptible to oxidation in the air, which necessitates careful handling and storage to maintain its quality. Innovations in production aim to create a product with a higher bulk density to reduce surface area and improve stability. google.com

Polymer Processing: Polymers derived from this fluorene-based diamine, especially aromatic polyimides, often exhibit poor solubility in common organic solvents due to their rigid backbone. researchgate.netnih.gov This insolubility makes processing into films and fibers difficult, limiting their applications. While some fluorene-based polyimides show good solubility in aprotic polar solvents, this is not universal and depends heavily on the choice of dianhydride co-monomer. researchgate.net

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This includes optimizing catalyst systems, reducing solvent usage, and streamlining purification processes to make these high-performance materials more accessible for widespread industrial use.

Tailoring Macromolecular Structures for Multifunctional Materials Design

The versatility of the fluorene-based structure allows for extensive tailoring of macromolecular architectures to achieve specific functionalities. By strategically selecting co-monomers and incorporating different chemical moieties, researchers can fine-tune the properties of the resulting polymers for a wide range of applications, from microelectronics to aerospace. researchgate.netresearchgate.net

The primary method for tailoring these materials is through copolymerization of the fluorene (B118485) diamine with various dianhydrides to create polyimides. The choice of dianhydride has a profound impact on the final properties of the polymer. For instance, using fluorinated dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) can significantly lower the dielectric constant and moisture absorption of the resulting polyimide, making it suitable for microelectronic applications. researchgate.net

The table below summarizes how different structural modifications can be used to tailor the properties of these materials.

Structural ModificationCo-monomer/Reagent ExampleResulting Property ChangePotential Application
Introduction of Fluorine 9,9-Bis(3-fluoro-4-aminophenyl) fluorene or fluorinated dianhydrides (e.g., 6FDA)Lowered dielectric constant, reduced moisture absorption, improved solubility, enhanced optical transparency. researchgate.netmdpi.comresearchgate.netMicroelectronics, optical films.
Flexible Linkages Dianhydrides with ether linkages (e.g., ODPA)Increased flexibility and processability, though may slightly reduce thermal stability compared to fully rigid structures. researchgate.netFlexible electronics, adhesives.
Rigid, Linear Structures Dianhydrides like pyromellitic dianhydride (PMDA)Enhanced thermal stability and mechanical strength, but often leads to poor solubility. researchgate.netHigh-temperature structural components.
Bulky Side Groups Post-polymerization modification with silyl (B83357) ether groupsImproved solubility in common solvents, enhanced optical transparency, and lower dielectric constant. acs.orgSolution-processable films and coatings.

This ability to engineer properties at the molecular level is a key driver for the development of multifunctional materials based on this compound.

Computational Modeling and Theoretical Studies for Predicting Material Behavior

Computational modeling and theoretical studies are becoming indispensable tools for accelerating the design and discovery of new materials. These methods allow researchers to predict the properties of polymers based on their molecular structure, thereby guiding synthetic efforts toward the most promising candidates and reducing the need for extensive trial-and-error experimentation. tees.ac.uk

For fluorene-based polymers, quantum chemical calculations like Density Functional Theory (DFT) are used to predict key electronic and optical properties. researchgate.net These predictions are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). tees.ac.uk

Key parameters predicted by computational models include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the material's charge injection/transport capabilities and its suitability for use in electronic devices.

Energy Gap: The difference between the HOMO and LUMO levels, which dictates the material's absorption and emission spectra.

Reorganization Energy: This parameter relates to the charge mobility of the material, a critical factor for efficient charge transport in electronic devices. tees.ac.uk

Vibrational Spectra: Theoretical predictions of vibrational spectra can aid in the interpretation of experimental data (e.g., from Raman spectroscopy) and provide insights into the material's structure. acs.org

Theoretical studies have also been used to investigate discrepancies between experimental and calculated values for fundamental properties like the enthalpy of formation for the core fluorene molecule, highlighting areas where further experimental refinement may be needed. rsc.org By providing a deeper understanding of structure-property relationships, computational modeling will continue to be a vital component in the rational design of next-generation fluorene-based materials. researchgate.net

Integration of Fluorene-Based Polymers into Hybrid and Nanocomposite Systems

To further enhance the performance of this compound-based polymers and introduce new functionalities, they are increasingly being integrated into hybrid and nanocomposite systems. By combining the polymer matrix with inorganic nanoparticles, carbon-based materials, or other polymers, it is possible to create materials with synergistic properties that surpass those of the individual components. wikipedia.org

Polymer nanocomposites (PNCs) offer a pathway to improved mechanical, thermal, electrical, and barrier properties. The high surface area of nanofillers leads to a significant interfacial area with the polymer matrix, which is key to achieving these enhancements.

The table below presents examples of hybrid and nanocomposite systems incorporating fluorene-based polymers.

Nanofiller/Hybrid ComponentPolymer Matrix TypeEnhanced PropertiesPotential Application
Fullerenes Conjugated PolymersImproved corrosion resistance and electron conductivity. mdpi.comBiomedical coatings, anticorrosion layers.
Inorganic Nanoparticles (e.g., SiO2) Fluorene Polyester (B1180765)Increased dielectric constant and significantly improved corona resistance lifetime.High-strength insulating materials.
Pore-forming agents (Labile blocks) Fluorinated PolyimideCreation of nanoporous polyimide foams with ultra-low dielectric constants (~2.3). ibm.comInterlayer dielectrics in microchips.

The success of these nanocomposites depends on achieving a uniform dispersion of the nanofiller within the polymer matrix and ensuring strong interfacial adhesion. Challenges remain in controlling this dispersion and understanding the complex interactions at the polymer-nanoparticle interface. Future research will focus on surface modification of nanofillers and advanced processing techniques to optimize the performance of these hybrid materials.

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

In line with the global push for sustainable technologies, there is a growing emphasis on developing greener synthetic routes for specialty chemicals and polymers, including this compound and its derivatives. The principles of green chemistry provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

Applying these principles to the synthesis of fluorene-based materials involves several key strategies:

Alternative Catalysts: The traditional synthesis of the fluorene bisphenol and bisaniline precursors often uses strong mineral acids. Research is exploring the use of more environmentally benign and recyclable catalysts, such as heteropoly acids and bifunctional ionic liquids. rsc.org These catalysts can offer high conversion and selectivity while being easier to separate and reuse.

Greener Reaction Conditions: The use of air as a benign oxidant for the synthesis of the 9-fluorenone precursor represents a significant improvement over traditional methods that may use harsher oxidizing agents. rsc.org Enzymatic methods are also being explored for the synthesis of fluorene derivatives under mild conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions that generate by-products.

Safer Solvents: Reducing the reliance on large quantities of hazardous and volatile organic solvents is a major goal. This can involve using safer alternatives, developing solvent-free reaction conditions, or using techniques like "click chemistry" which can be highly efficient and generate minimal waste. scihorizon.com

The table below outlines the application of several green chemistry principles to the synthesis of fluorene-based materials.

Green Chemistry PrincipleTraditional ApproachGreener Alternative
Catalysis Use of strong, corrosive mineral acids.Use of recyclable bifunctional ionic liquids or solid heteropoly acids. rsc.org
Use of Safer Chemicals Use of stoichiometric, harsh oxidizing agents.Catalytic aerobic oxidation using air as the oxidant. rsc.org
Waste Prevention Use of large excess of reactants (e.g., aniline) as a solvent, leading to significant waste. google.comOptimizing reaction stoichiometry and exploring alternative, recyclable solvents.

While significant progress has been made, the development of fully sustainable and economically viable production methods for high-performance fluorene-based polymers remains an active and important area of research.

Q & A

Q. What synthetic routes are employed to prepare 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene, and how is purity ensured?

The compound is synthesized via a two-step process:

  • Step 1 : Nucleophilic substitution of 9,9-bis(4-hydroxyphenyl)fluorene with 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate (K₂CO₃) to form a nitro intermediate .
  • Step 2 : Catalytic reduction using hydrazine (N₂H₄) and Pd/C to reduce nitro groups to amines, yielding the final diamine .
  • Purification : Recrystallization or sublimation (for ≥99% purity) is critical, as impurities can hinder polymerization or device performance .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • FT-IR and ¹H-NMR : Confirm functional groups (e.g., amine peaks at ~5 ppm) and aromatic linkages .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 79.07%, H: 5.96%, N: 14.92% for related fluorene derivatives) .
  • GC-MS : Detects trace impurities (e.g., methoxymethyl derivatives) with a limit of quantification (LOQ) of 0.01 mg/kg .

Advanced Research Questions

Q. How can the compound be optimized as a dopant-free hole transport material (HTM) in perovskite solar cells?

  • Methodology : Adjust substituents to enhance conjugation and reduce recombination. For example, introducing trifluoromethyl groups improves charge mobility, achieving 15.9% efficiency in inverted perovskite solar cells .
  • Experimental Design : Compare UV-Vis absorption, cyclic voltammetry (HOMO/LUMO levels), and time-resolved photoluminescence to assess charge extraction efficiency .

Q. What challenges arise when incorporating this diamine into polyimides for high-performance polymers?

  • Solubility : Bulky fluorene groups enhance organosolubility in polar aprotic solvents (e.g., DMAc), enabling solution processing .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >500°C, but imidization conditions (e.g., 250°C for 2 hours) must avoid premature crosslinking .
  • Contradictions : Conflicting reports on glass transition temperatures (Tg) may arise from varying dianhydride partners (e.g., 6FDA vs. PMDA) .

Q. How are gas separation properties of thermal rearrangement copolymers derived from this compound evaluated?

  • Synthesis : Poly(ether-imide) precursors are synthesized via polycondensation with dianhydrides (e.g., 6FDA, BPDA), followed by thermal rearrangement at 350–450°C to form polybenzoxazoles .
  • Testing : Gas permeation coefficients (e.g., CO₂, CH₄) are measured using time-lag methods. High fractional free volume (FFV) from the fluorene moiety enhances CO₂/N₂ selectivity (>30) .

Q. How can discrepancies in reported thermal properties (e.g., melting points) be resolved?

  • Root Cause : Variations in synthetic conditions (e.g., solvent, catalyst purity) or characterization methods (DSC vs. capillary melting).
  • Mitigation : Standardize synthesis protocols (e.g., K₂CO₃ drying, inert atmosphere) and use multiple techniques (e.g., DSC, hot-stage microscopy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.